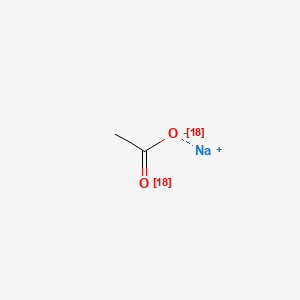

Sodium acetate-18O2

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-MZCPDTSISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746480 | |

| Record name | Sodium (~18~O_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66012-98-4 | |

| Record name | Sodium (~18~O_2_)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Isotopic Enrichment of Sodium Acetate 18o2

Strategies for Oxygen-18 Incorporation into Carboxylate Groups

The synthesis of Sodium acetate-18O2 with high isotopic purity relies on effectively introducing ¹⁸O atoms into the carboxylate group of acetic acid, which is subsequently converted to its sodium salt. Several approaches have been developed to achieve this, leveraging both chemical and enzymatic methods.

Acid-Catalyzed Oxygen Exchange Methodologies

Acid catalysis provides a robust route for incorporating ¹⁸O into the carboxylate oxygens of acetic acid through reversible exchange reactions with ¹⁸O-enriched water (H₂¹⁸O). The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This activated carbonyl group can then be attacked by ¹⁸O-labeled water, forming a tetrahedral intermediate. The reversibility of these steps, particularly the hydration and exchange reactions, allows for the equilibrium-driven incorporation of ¹⁸O into both oxygen atoms of the carboxylate group pearson.comlibretexts.org.

These reactions are typically conducted in dilute acidic solutions, utilizing H₂¹⁸O as the oxygen source acs.orgnih.gov. The efficiency of ¹⁸O incorporation can be influenced by factors such as acid concentration, temperature, and reaction time, with equilibrium being approached over several days nih.gov. While effective for labeling, it's noted that in complex molecules like peptides, acid-catalyzed exchange can sometimes be sequence-dependent and may occur at side chains, a consideration less pertinent for the direct labeling of simple acetic acid nih.gov.

Enzymatic Labeling Approaches for Carboxyl Termini

Enzymatic methods offer a highly specific and often milder approach to isotopic labeling. For acetate (B1210297), enzymes that interact with the carboxylate group can facilitate ¹⁸O incorporation. While many studies focus on ¹⁸O labeling of peptides using proteases like trypsin in the presence of H₂¹⁸O nih.govnih.govresearchgate.netnih.govoup.com, the principle extends to the direct labeling of acetate.

One relevant enzymatic interaction involves enzymes like glutaconate CoA-transferase, which have been shown to catalyze oxygen exchange between acetate and its catalytic glutamate (B1630785) residue in the presence of ¹⁸O-labeled acetate ([¹⁸O₂]acetate) nih.gov. This suggests that enzymes capable of forming transient covalent intermediates with the carboxylate group can mediate the transfer of oxygen isotopes from labeled water or other sources. Furthermore, the hydrolysis of ester derivatives of acetate, catalyzed by esterases or lipases, can also serve as a route for ¹⁸O incorporation from H₂¹⁸O into the carboxylate oxygens of the resulting acetic acid masterorganicchemistry.comrsc.org. This enzymatic ester hydrolysis typically occurs via nucleophilic acyl substitution, where water acts as the nucleophile, and the oxygen atom from water is incorporated into the carboxylate group of the product acid.

Synthetic Routes to Oxygen-18 Labeled Acetic Acid Precursors

The synthesis of this compound fundamentally begins with obtaining or synthesizing isotopically labeled precursors, most commonly Oxygen-18 enriched water (H₂¹⁸O) sigmaaldrich.comnih.govtn-sanso.co.jp. High-purity H₂¹⁸O, often with enrichments exceeding 98 atom %, is commercially available and serves as the primary oxygen source for labeling reactions tn-sanso.co.jp.

While general synthetic routes to acetic acid from precursors like methane (B114726) and carbon dioxide are well-established osti.govresearchgate.net, for the specific synthesis of this compound, the focus is on incorporating ¹⁸O into the acetic acid molecule itself. This is achieved by reacting unlabeled acetic acid precursors or by synthesizing acetic acid using ¹⁸O-enriched oxygen sources. For instance, studies have described the synthesis of labeled acetic acid derivatives by reacting isotopically labeled precursors like [¹⁸O]water with unlabeled starting materials or by using [¹³C₂, ¹⁸O₂]acetic acid as a substrate in biological systems nih.gov. The direct synthesis of acetic acid from methane and carbon dioxide can also be adapted by using ¹⁸O-enriched CO₂ or water, although the thermodynamic challenges of CO₂ conversion are significant researchgate.net.

Purification Techniques for High Isotopic Enrichment and Chemical Purity

Following synthesis, the crude this compound product requires rigorous purification to remove unreacted starting materials, byproducts, and any species with incomplete or incorrect isotopic labeling. Achieving high chemical purity alongside high isotopic enrichment is paramount for reliable experimental results ckisotopes.com.

Common purification techniques employed include:

Recrystallization: This method is widely used to obtain highly pure crystalline solids. This compound can be recrystallized from suitable solvent systems, such as ethanol-water mixtures, to remove soluble impurities and enhance isotopic purity orgsyn.orgcopernicus.orgresearchgate.netplos.org.

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are effective for separating labeled compounds from impurities, particularly when dealing with complex reaction mixtures or when very high chemical purity is demanded ckisotopes.com.

Solvent Extraction: This can be used as a preliminary step to isolate the desired product from aqueous or organic reaction media.

The choice of purification method depends on the specific synthesis route, the nature of impurities, and the required final purity specifications ckisotopes.com.

Quality Control and Verification of Isotopic Purity and Labeling Efficiency

Ensuring the quality of this compound involves verifying both its chemical purity and, critically, its isotopic purity and labeling efficiency. Various analytical techniques are employed for this purpose.

Mass Spectrometry (MS): Mass spectrometry, particularly techniques like LC-MS or GC-MS, is indispensable for confirming the presence and abundance of the ¹⁸O-labeled species. It allows for the direct measurement of the mass shift (typically +4 Da for doubly labeled acetate) compared to unlabeled acetate, thereby quantifying the isotopic enrichment sigmaaldrich.comckisotopes.comnih.govnih.gov. MS/MS techniques can further help in assigning the positions of isotopic labels within molecules, as demonstrated in studies with more complex compounds derived from acetate acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy, particularly when utilizing ¹⁸O-induced isotope shifts, can provide detailed information about the location of the ¹⁸O atoms within the acetate molecule and confirm the labeling pattern rsc.orgresearchgate.netnih.gov. ¹H NMR is also used to assess chemical purity and structural integrity rsc.orgnih.gov.

Labeling Efficiency Calculation: The efficiency of ¹⁸O incorporation is often quantified by comparing the peak intensities of singly labeled (¹⁸O(1)) and doubly labeled (¹⁸O(2)) species relative to the unlabeled (¹⁸O(0)) species. A common formula for labeling efficiency (E) is: E = A₂ / (A₁ + A₂) where A₂ represents the peak area of the fully labeled species and A₁ represents the peak area of the partially labeled species nih.gov. Verification of high labeling efficiency is crucial for accurate quantitative studies nih.govnih.gov.

Manufacturers typically provide certificates of analysis detailing the isotopic enrichment (e.g., >95 atom % ¹⁸O) and chemical purity of their this compound products, ensuring reliability for research applications sigmaaldrich.comckisotopes.com.

Compound List:

this compound

Acetic acid-18O2

H₂¹⁸O (Water-18O)

[¹⁸O₂]Acetate

[¹³C₂, ¹⁸O₂]Acetic acid

Tryptic peptides

Formic acid

Pyruvic acid

Okadaic acid

Fatty acids (PUFAs, EPA, DHA)

Ammonium (B1175870) phosphomolybdate (APM)

Magnesium ammonium phosphate (B84403) (MAP)

Methyl acetate

Ethyl acetate

Propionic acid

Cholesteryl acetate

Advanced Analytical Methodologies for 18o Labeled Acetate and Its Derivatives

Mass Spectrometry-Based Techniques for Isotopic Analysis

Mass spectrometry (MS) is a cornerstone for studying ¹⁸O-labeled compounds. It measures the mass-to-charge ratio (m/z) of ions, allowing for the direct detection of the mass shift caused by the incorporation of the heavier ¹⁸O isotope. Various MS techniques are applied depending on the sample complexity and the specific analytical question.

Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular and Fragment Ion Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. For acetate (B1210297) analysis, a derivatization step is often required to convert the non-volatile sodium acetate into a more volatile form, such as a propyl or methyl ester.

In a typical GC-MS analysis, the derivatized acetate is separated from other components on a gas chromatography column before entering the mass spectrometer. Using electron ionization (EI), the molecule is fragmented into a predictable pattern of ions. The incorporation of two ¹⁸O atoms in Sodium acetate-¹⁸O₂ results in a 4 Dalton (Da) increase in the molecular weight of the acetate molecule. This mass shift is observable in both the molecular ion and any fragments containing the carboxyl group. For instance, if acetate is derivatized to propyl acetate, the molecular ion and key fragment ions will show a distinct mass shift, confirming the presence and extent of labeling.

| Fragment | Unlabeled Propyl Acetate (m/z) | Propyl Acetate-¹⁸O₂ (m/z) | Mass Shift (Da) |

|---|---|---|---|

| [M]+ (Molecular Ion) | 102 | 106 | +4 |

| [M-CH₃]+ | 87 | 91 | +4 |

| [CH₃CO]+ (Acylium ion) | 43 | 47 | +4 |

This method allows for the clear identification and quantification of the labeled species by monitoring these specific m/z values. nih.govresearchgate.netlibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Biological Mixtures

For analyzing ¹⁸O-labeled acetate in complex biological matrices such as plasma, serum, or cell extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A common approach involves separating acetate from the biological matrix using a reversed-phase column (e.g., C18). nih.govresearchgate.net Since acetate is a small, polar molecule, chromatographic retention can be challenging. Methodologies have been developed to analyze acetate directly without derivatization. nih.gov The mass spectrometer is typically operated in negative ion mode to detect the deprotonated acetate ion ([CH₃C¹⁸O₂]⁻). Tandem MS (MS/MS) provides enhanced specificity by isolating the parent ion and then fragmenting it to produce characteristic product ions, reducing interference from the complex matrix.

The validation of such methods in biological fluids demonstrates high precision and accuracy, with the ability to quantify acetate over a wide dynamic range. nih.gov

| Parameter | Reported Value | Reference |

|---|---|---|

| Lower Limit of Quantitation (LLOQ) | 9.7 µM | nih.gov |

| Linear Dynamic Range | up to 339.6 µM | nih.gov |

| Precision (RSD) | < 15% | researchgate.net |

| Accuracy | 85-115% | researchgate.net |

Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for highly precise measurements of isotopic abundances. nih.gov Unlike scanning mass spectrometers that measure a wide range of masses, IRMS instruments simultaneously measure the ion currents of a few specific isotopes using multiple detectors.

For ¹⁸O analysis, the sample containing Sodium acetate-¹⁸O₂ is typically converted into a simple gas, such as CO or CO₂, through combustion or pyrolysis. The gas is then introduced into the IRMS, which precisely measures the ratio of the isotopologues (e.g., ¹²C¹⁸O vs. ¹²C¹⁶O). This technique provides extremely high precision, often better than 0.5‰, making it ideal for studies tracking subtle changes in isotopic enrichment in metabolic or environmental systems. nih.gov The high sensitivity of IRMS allows for the detection of very low levels of ¹⁸O enrichment. alfa-chemistry.com

High-Resolution Mass Spectrometry for Accurate Mass and Isotopomer Distribution Analysis

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers, is essential for resolving isotopologues and distinguishing them from other interfering species in complex samples. nih.govthermofisher.comaps.org HRMS provides exceptional mass accuracy (typically < 1 ppm) and mass resolution (often > 100,000). uky.eduosti.gov

This capability is crucial for accurately determining the isotopomer distribution of acetate. For example, HRMS can distinguish between acetate labeled with one ¹⁸O and one ¹⁷O from acetate labeled with two ¹³C atoms, which may have very similar nominal masses but different exact masses. The ability to resolve and accurately measure the masses of all isotopologues provides a detailed picture of metabolic pathways and fluxes. uky.eduosti.gov

| Acetate Isotopologue | Formula | Exact Mass (Da) |

|---|---|---|

| Unlabeled Acetate | [C₂H₃¹⁶O₂]⁻ | 59.01385 |

| Singly ¹⁸O-labeled Acetate | [C₂H₃¹⁶O¹⁸O]⁻ | 61.01813 |

| Doubly ¹⁸O-labeled Acetate | [C₂H₃¹⁸O₂]⁻ | 63.02241 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of molecules. While less sensitive than mass spectrometry for isotopic analysis, it provides unique information about the chemical environment of the label.

Oxygen-18 NMR for Direct Label Detection and Chemical Shift Analysis

Direct detection of the ¹⁸O nucleus by NMR is challenging due to its low natural abundance, low gyromagnetic ratio, and quadrupole moment, which leads to broad signals. However, the primary utility of ¹⁸O labeling in NMR comes from its isotopic effect on the chemical shifts of neighboring nuclei, particularly ¹³C.

The substitution of ¹⁶O with the heavier ¹⁸O isotope causes a small, but measurable, upfield shift (to lower ppm values) in the resonance of an adjacent ¹³C nucleus. rsc.orghuji.ac.il This "¹⁸O isotope shift" is a well-documented phenomenon. nih.govacs.org For Sodium acetate-¹⁸O₂, the ¹³C signal of the carboxyl carbon will be shifted upfield. The magnitude of this shift is typically on the order of 0.02 to 0.05 ppm per ¹⁸O atom. acs.org Observing this shift provides unambiguous confirmation of ¹⁸O incorporation at a specific site within the molecule and can be used to quantify the degree of labeling. rsc.orgnih.gov This effect has been used to study reaction mechanisms and biosynthetic pathways. rsc.orgacs.org

| Nucleus | Observed Isotope Shift (ppm per ¹⁸O) | Reference |

|---|---|---|

| ¹³C (carbonyl) | ~0.02-0.05 | acs.orgnih.gov |

Carbon-13 NMR in Conjunction with Oxygen-18 Labeling for Positional Information

The integration of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy with oxygen-18 (¹⁸O) labeling provides a powerful method for determining the precise location of oxygen atoms within a molecule. wikipedia.orgnih.gov This technique relies on the isotope effect, where the heavier ¹⁸O isotope, when bonded to a carbon atom, causes a small but distinct upfield shift in that carbon's NMR signal compared to a carbon bonded to the common ¹⁶O isotope. nih.govacs.org This ¹⁸O-induced isotopic shift on the ¹³C chemical shift is typically small, on the order of 0.02 to 0.05 ppm per ¹⁸O atom, but it is reliably detectable and provides unambiguous proof of a C-¹⁸O bond. nih.gov

In the case of sodium acetate-¹⁸O₂, both oxygen atoms in the carboxylate group are the heavier isotope. This would result in a discernible upfield shift for the carboxyl carbon signal, which typically appears in the 165-185 ppm range in a standard ¹³C NMR spectrum. princeton.edupressbooks.pub This technique is invaluable for mechanistic studies, allowing researchers to trace the path of oxygen atoms through complex chemical and biochemical reactions. nih.govacs.org For example, by analyzing the ¹³C NMR spectrum, one can determine whether the oxygen atoms in a product molecule originated from an ¹⁸O-labeled reactant or the solvent. nih.gov

Key Research Findings:

Mechanistic Insight: The ¹⁸O isotope shift in ¹³C NMR has been used effectively to study oxygen exchange kinetics and elucidate reaction mechanisms, such as those involving enzymes like asparaginase. nih.govacs.org

Positional Verification: It provides direct evidence for the position of isotopic incorporation, confirming that the ¹⁸O atoms are located in the carboxylate group of the acetate molecule. wikipedia.org

Quantitative Potential: The analysis of ¹³C NMR spectra can help quantify the level of ¹⁸O enrichment at specific sites within a molecule. nih.gov

Complementary Spectroscopic Methods for Structural Characterization

While ¹³C NMR combined with ¹⁸O labeling offers precise positional data, a full structural confirmation of sodium acetate-¹⁸O₂ benefits from several complementary spectroscopic methods. ckisotopes.com These techniques verify the successful incorporation of the isotope and provide a more complete picture of the molecular structure. wikipedia.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of chemical bonds. Due to the greater mass of the ¹⁸O atom, a C=¹⁸O bond vibrates at a lower frequency than a C=¹⁶O bond. wikipedia.org This results in a noticeable shift of the carbonyl (C=O) stretching band to a lower wavenumber in the IR spectrum. aip.orgnih.gov This isotopic shift provides direct confirmation of ¹⁸O incorporation into the carboxylate group of sodium acetate. acs.orgacs.org

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of a compound and its isotopic composition. wikipedia.org Unlabeled sodium acetate (CH₃COONa) has a molecular weight of approximately 82.03 amu. fao.org Sodium acetate-¹⁸O₂ (CH₃C¹⁸O₂Na), containing two ¹⁸O atoms, will have a molecular weight of approximately 86.03 amu. nih.govsigmaaldrich.com This mass shift of +4 amu is easily detected by MS, providing clear evidence of successful double labeling. sigmaaldrich.comnih.gov High-resolution mass spectrometry can further confirm the exact elemental composition.

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR. nih.gov Similar to IR, the substitution of ¹⁶O with the heavier ¹⁸O isotope will cause a shift in the vibrational modes of the carboxylate group to lower frequencies. researchgate.net Raman spectroscopy can be particularly useful for analyzing samples in aqueous solutions and offers a non-destructive method for confirming isotopic labeling. nih.gov

Interactive Data Table: Spectroscopic Analysis of Sodium acetate-¹⁸O₂

| Spectroscopic Method | Information Provided | Expected Observation for Sodium acetate-¹⁸O₂ |

| ¹³C NMR | Positional information of ¹⁸O | Upfield shift of the carboxyl carbon signal (typically 165-185 ppm) |

| Infrared (IR) Spectroscopy | Bond vibrational frequencies | Shift of C=O stretching band to a lower wavenumber |

| Mass Spectrometry (MS) | Molecular weight and isotopic composition | Molecular ion peak at m/z ≈ 86, a +4 amu shift from unlabeled acetate |

| Raman Spectroscopy | Molecular vibrational modes | Shift in Raman peaks for carboxylate group vibrations to lower frequencies |

Applications of Sodium Acetate 18o2 in Mechanistic Investigations

Elucidation of Biochemical Reaction Mechanisms and Metabolic Flux Analysis

Sodium acetate-18O2 is a crucial tool for dissecting intricate biochemical pathways and quantifying the flow of metabolites through central metabolic routes. Its application has significantly advanced our understanding of how living systems function at the molecular level.

Pathways of Lipid Biosynthesis and Turnover in Biological Systems

In the study of lipid metabolism, this compound provides a direct means to trace the incorporation of acetate (B1210297), a fundamental building block for fatty acids, into various lipid species. When cells are supplied with ¹⁸O-labeled acetate, the heavy isotope is incorporated into newly synthesized fatty acids and subsequently into more complex lipids like triglycerides and phospholipids. By using mass spectrometry to analyze the isotopic enrichment in different lipid fractions over time, researchers can quantify the rates of de novo lipid synthesis and turnover. nih.gov This approach has been instrumental in understanding the regulation of lipid metabolism in various physiological and pathological states.

A key application is in distinguishing between different pathways of fatty acid synthesis, such as de novo synthesis and chain elongation. The pattern of ¹⁸O incorporation can reveal the extent to which each pathway contributes to the cellular fatty acid pool. Furthermore, by tracing the labeled lipids, investigators can follow their transport and distribution within and between different cellular compartments and tissues.

Table 1: Representative Data from a Lipid Biosynthesis Study using Sodium Acetate-¹⁸O₂

| Lipid Fraction | ¹⁸O Enrichment (Atom % Excess) after 24h | Implied Metabolic Activity |

| Free Fatty Acids | 5.2 ± 0.8 | Active de novo synthesis and elongation |

| Triglycerides | 3.5 ± 0.6 | Significant esterification of newly synthesized fatty acids |

| Phosphatidylcholine | 2.1 ± 0.4 | Incorporation into membrane lipids |

| Cholesterol Esters | 1.8 ± 0.3 | Lower but detectable turnover and esterification |

This table presents hypothetical data illustrating the expected outcomes of an experiment tracing the incorporation of ¹⁸O from this compound into various lipid classes.

Central Carbon Metabolism, Tricarboxylic Acid (TCA) Cycle Flux, and Anaplerosis

This compound is a valuable tracer for probing the dynamics of the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. Acetate enters the TCA cycle as acetyl-CoA, and the ¹⁸O label can be tracked as it is distributed among the cycle's intermediates. This allows for the measurement of TCA cycle flux, which is a key indicator of cellular energetic and biosynthetic activity. nih.govresearchgate.netresearchgate.netnih.gov

Furthermore, ¹⁸O-labeled acetate can be used to investigate anaplerosis, the replenishment of TCA cycle intermediates that are withdrawn for biosynthetic purposes. By analyzing the isotopic enrichment patterns in metabolites that are derived from TCA cycle intermediates, such as amino acids, researchers can quantify the rate of anaplerotic flux. This information is critical for understanding how cells balance the catabolic and anabolic demands on the TCA cycle.

Table 2: Analysis of TCA Cycle and Anaplerotic Flux using Sodium Acetate-¹⁸O₂

| Parameter | Measurement | Interpretation |

| ¹⁸O Enrichment in Citrate | High | Indicates direct entry of labeled acetyl-CoA into the TCA cycle. |

| ¹⁸O Enrichment in Glutamate (B1630785) | Moderate | Reflects the flux from α-ketoglutarate, a TCA cycle intermediate. |

| Dilution of ¹⁸O in Malate | Observed | Suggests the influx of unlabeled carbon from anaplerotic pathways. |

| Ratio of ¹⁸O in different carbons of Glutamate | Varies with flux | Provides a quantitative measure of the ratio of anaplerotic flux to TCA cycle flux. |

This table outlines the principles of how ¹⁸O enrichment in key metabolites is used to deduce information about TCA cycle dynamics and anaplerosis.

Biosynthesis of Secondary Metabolites: Polyketides and Terpenoids

The biosynthesis of many complex natural products, including polyketides and terpenoids, utilizes acetate as a primary building block. This compound can be employed to unravel the intricate enzymatic steps involved in the assembly of these molecules. nih.govrsc.orgnih.govnih.govcore.ac.ukfigshare.com By feeding organisms with ¹⁸O-labeled acetate and analyzing the resulting secondary metabolites, it is possible to determine which oxygen atoms in the final product are derived from the acetate precursor.

This technique is particularly powerful for elucidating the mechanisms of cyclization and rearrangement reactions that are common in polyketide and terpenoid biosynthesis. The position of the ¹⁸O label can provide definitive evidence for proposed biosynthetic pathways and the stereochemistry of enzymatic reactions. rsc.org

Investigating Specific Enzyme Catalysis and Substrate Transformations

At a more granular level, this compound is used to probe the mechanisms of individual enzyme-catalyzed reactions. nih.govacs.orgmdpi.com By using ¹⁸O-labeled acetate as a substrate or a precursor to a substrate, researchers can trace the fate of the oxygen atoms during the catalytic cycle. This can reveal, for example, whether an oxygen atom in the product comes from the substrate, water, or another molecule.

This approach has been applied to study a wide range of enzymes, including oxidases, hydratases, and esterases. The information gained from these studies is crucial for understanding the fundamental principles of enzyme catalysis and for the design of enzyme inhibitors.

Tracing Molecular Transformations in Organic Reaction Mechanisms

Beyond the realm of biochemistry, this compound is a valuable tool for elucidating the mechanisms of organic reactions. patsnap.comresearchgate.netmdpi.comrsc.orgrsc.orgdovepress.com By incorporating the ¹⁸O label into a reactant, chemists can follow the transformation of the acetate group throughout a reaction sequence. The position of the label in the products and any intermediates can provide unambiguous evidence for the proposed mechanism.

For instance, in esterification and hydrolysis reactions, ¹⁸O-labeling can determine whether the reaction proceeds through an acyl-oxygen or an alkyl-oxygen cleavage pathway. This level of mechanistic detail is often difficult to obtain through other methods.

Applications in Quantitative Proteomics and Nucleic Acid Research

In the field of proteomics, ¹⁸O-labeling has become a widely used technique for the relative and absolute quantification of proteins. nih.govnih.govacs.orgthermofisher.comunl.edu While direct labeling with this compound is not the primary method, the principles of ¹⁸O incorporation are central to this application. In a common approach, proteins are enzymatically digested in the presence of H₂¹⁸O, which leads to the incorporation of two ¹⁸O atoms at the C-terminus of each resulting peptide. By comparing the mass spectra of peptides from different samples, one of which is labeled with ¹⁸O, researchers can accurately quantify differences in protein abundance.

While less common, the principles of ¹⁸O-labeling can also be extended to nucleic acid research. oup.comalfa-chemistry.comnih.govoup.comisotope.com For example, ¹⁸O-labeled precursors can be used to study the kinetics of nucleic acid synthesis and degradation. The stable isotope label allows for the tracking of nucleic acid molecules over time without the need for radioactive tracers.

Environmental and Microbiological Tracer Applications

In environmental and microbiological research, isotopically labeled compounds are indispensable for tracing metabolic pathways and quantifying biogeochemical fluxes. Sodium acetate-¹⁸O₂ is a valuable tool in this context, as acetate is a central intermediate in the microbial carbon cycle, particularly in anoxic environments like marine sediments. researchgate.netusgs.gov

Microorganisms metabolize acetate through various pathways, and by introducing ¹⁸O-labeled acetate into an environmental sample (a mesocosm) or a microbial culture, scientists can trace the flow of oxygen atoms through these processes. For instance, the labeled acetate can be used to measure rates of microbial respiration or the biosynthesis of other compounds. The stable carbon isotopic composition of acetate has been used to identify whether acetogenesis (acetate production) or acetoclastic methanogenesis (acetate consumption to form methane) is the dominant process in deep subseafloor sediments. usgs.gov Similarly, using Sodium acetate-¹⁸O₂ allows for the tracing of the oxygen atoms, providing complementary information on metabolic routes.

Studies using ¹⁴C-labeled acetate have been instrumental in determining the turnover rates of short-chain fatty acids in anaerobic saltmarsh sediments, revealing that the carbon flow through the acetate pool is significantly greater than that through propionate (B1217596) or butyrate (B1204436) pools. researchgate.net This highlights acetate's critical role in sediment carbon cycling. The use of ¹⁸O-labeled acetate would allow for investigations into oxygen exchange reactions and the incorporation of acetate's oxygen into water, carbon dioxide, or cellular biomass.

Table 3: Application of Labeled Acetate in Microbial Metabolism Studies

| Environment Studied | Isotope Used | Key Finding | Reference |

|---|---|---|---|

| Anoxic Saltmarsh Sediment | ¹⁴C-acetate | Carbon flow through the acetate pool was far greater than through propionate or butyrate pools. | researchgate.net |

| Deep Subseafloor Sediments | ¹³C-acetate | Isotopic composition of acetate reveals dominant metabolic pathways (acetogenesis vs. acetoclastic methanogenesis). | usgs.gov |

| Freshwater Sediment | ¹³C-acetate | Demonstrated the utility of labeled acetate in incubation experiments to trace biogeochemical reaction pathways. | nih.gov |

| Marine Environments | (General) | Acetate is a key intermediate of organic matter mineralization and a significant source of carbon and energy for microbes. | researchgate.net |

Isotopic Effects and Theoretical Frameworks in 18o Labeled Systems

Kinetic Isotope Effects (KIEs) of Oxygen-18

Kinetic isotope effects (KIEs) quantify the change in reaction rate when an atom in a reactant is substituted with one of its isotopes. For ¹⁸O, the KIE is typically expressed as the ratio of rate constants, k¹⁶O / k¹⁸O. A KIE greater than 1 (a normal KIE) indicates that the bond involving the ¹⁸O atom is being broken or significantly weakened in the rate-determining step. Conversely, a KIE less than 1 (an inverse KIE) suggests a different scenario, often involving bond formation or changes in vibrational modes.

Measurement Methodologies and Experimental Design for ¹⁸O-KIEs

Measuring ¹⁸O KIEs requires high precision due to the relatively small mass difference between ¹⁶O and ¹⁸O, and the fact that ¹⁸O is present at only about 0.2% natural abundance. Several methodologies are employed:

Direct Rate Comparison: This method involves separately measuring the reaction rates of isotopically labeled and unlabeled substrates. It is precise for KIEs significantly larger than 1.1 nih.govumt.edu.

Equilibrium Perturbation: This technique is applicable to reversible reactions that can be monitored spectroscopically nih.govumt.edu.

Internal Competition (or Double Labeling): This is the preferred method for small KIEs, such as those often observed with ¹⁸O nih.govumt.edu. It involves preparing a reaction mixture containing both ¹⁸O-labeled and unlabeled substrates. The change in the relative abundance of these species as the reaction progresses is monitored. A common strategy involves using a secondary label, such as ¹³C, on the ¹⁸O-labeled substrate. The ratio of the ¹³C/¹²C isotopes in the substrate or product then serves as a reporter for the relative amounts of the ¹⁸O-labeled and unlabeled molecules nih.govumt.edu.

Mass Spectrometry (MS): Isotope ratio mass spectrometry (IRMS), often coupled with chromatographic separation (e.g., LC-IRMS), is a primary analytical tool for determining the isotopic composition of reactants and products with high accuracy and precision nih.govacs.org. Methods have been developed that allow direct analysis of ¹⁸O KIEs without the need for converting samples into gases like CO₂, achieving precisions of around 0.2% acs.org.

Table 1: ¹⁸O KIE Measurement Methodologies

| Method | Principle | Typical Precision | Sample Requirements | Advantages | Disadvantages |

| Direct Rate Comparison | Comparing reaction rates of labeled vs. unlabeled substrates. | Moderate | Separate reactions | Suitable for large KIEs | Less suitable for small KIEs |

| Equilibrium Perturbation | Monitoring changes in isotopic distribution in reversible reactions. | Moderate | Spectroscopic access | Applicable to reversible reactions | Limited to specific reaction types |

| Internal Competition/Double Labeling | Monitoring the change in relative abundance of labeled and unlabeled species in a mixture. | High | Mixture of isotopologues | Sensitive to small KIEs, mechanistic insights | Requires careful experimental design |

| LC/Oxidization/IRMS | Direct determination of isotope ratios via mass spectrometry after chromatographic separation. | ~0.1% | ~5 μg of substrate | High sensitivity, precision, direct analysis | Complex setup, requires specific equipment |

| Direct Mass Spectrometry | Analyzing isotopic composition of reaction products directly via mass spectrometry. | ~0.2% (propagated) | Varies | Avoids gas conversion, efficient | Rigorous technical demands |

Interpretation of ¹⁸O-KIEs for Identifying Rate-Determining Steps and Transition State Structures

The magnitude and behavior of ¹⁸O KIEs provide critical information about the reaction mechanism and the structure of the transition state (TS).

Rate-Determining Steps: A significant ¹⁸O KIE (k¹⁶O/k¹⁸O > 1) indicates that the bond involving the labeled oxygen atom is either broken or significantly weakened in the transition state, suggesting it is part of the rate-determining step acs.orgnih.govpnas.org. If the step involving oxygen is not fully rate-limiting, the observed KIE can be "masked," appearing smaller than the intrinsic value acs.orgnih.gov.

Transition State Structures:

Bond Cleavage vs. Formation: A normal KIE (k¹⁶O/k¹⁸O > 1) is generally associated with bond cleavage in the TS, while an inverse KIE (k¹⁶O/k¹⁸O < 1) can be linked to bond formation or changes in vibrational modes that favor the heavier isotope in the TS wikipedia.org.

TS "Tightness": For reactions like phosphoryl transfer, a large ¹⁸O KIE suggests a "loose" transition state with significant bond cleavage, whereas a small or inverse KIE indicates a "tight" transition state with more bond formation pnas.orgacs.org. For instance, ¹⁸O KIEs in GTP hydrolysis have been used to infer a loose transition state approaching metaphosphate pnas.org.

Oxygen Species Identification: In reactions involving oxygen activation, ¹⁸O equilibrium isotope effects (EIEs) can help differentiate between species like superoxide (B77818) (O₂¹⁻) and peroxide (O₂²⁻) by reflecting changes in the O-O bond force constant acs.org.

Table 2: ¹⁸O KIEs and Mechanistic Insights

| Reaction Type / Substrate | ¹⁸O KIE Value (k¹⁶O/k¹⁸O) | Interpretation | Source |

| GTP hydrolysis (Ras-catalyzed) - Leaving group oxygens | 1.0194 ± 0.0025 | Loose transition state, significant bond cleavage (β–γ oxygen). Suggests charge redistribution in the transition state. | pnas.org |

| Acyl transfer (p-nitrophenyl acetate (B1210297) to hydroxylamine) - Leaving group oxygen | 1.0310 (at pH 6.0) | Rate-limiting breakdown of an intermediate; indicates significant bond weakening of the leaving group oxygen. | acs.org |

| Phosphoryl transfer (general) | > 1 | Associative mechanism with significant nucleophilic participation and little leaving group displacement (tight TS). | acs.org |

| Metal-Oxygen binding (e.g., O₂ → O₂²⁻) | ~1.049 | Reflects changes in the O-O force constant, differentiating peroxide species. | acs.org |

| Water oxidation catalysis | ~1.031 - 1.035 | Consistent with O–O bond forming transition states, providing insights into the mechanism of O–O bond formation. | psu.edu |

Equilibrium Isotope Effects (EIEs) of Oxygen-18

Equilibrium isotope effects (EIEs) describe the preferential partitioning of isotopes between different chemical species or phases when a system reaches thermodynamic equilibrium. These effects are governed by differences in zero-point energies (ZPEs) and vibrational frequencies between isotopologues in their ground states whoi.edufiveable.me. EIEs are temperature-dependent, generally decreasing as temperature increases, often following a 1/T² relationship whoi.edufiveable.me. They are crucial for understanding isotopic distributions in natural systems and are used in paleothermometry, such as the carbonate-water oxygen isotope thermometer fiveable.meosf.io. For ¹⁸O, EIEs can quantify changes in bond strengths, such as the O-O bond in molecular oxygen upon reduction to superoxide or peroxide acs.org.

Computational Chemistry and Molecular Modeling of ¹⁸O-Containing Species

Computational methods, particularly Density Functional Theory (DFT), are indispensable for simulating isotopic systems and predicting reaction pathways.

Density Functional Theory (DFT) for Simulating Isotopic Systems and Reaction Pathways

DFT allows for the calculation of molecular properties such as vibrational frequencies, bond lengths, and energies, which are essential for predicting isotope effects nih.govresearchgate.net. By simulating the transition states of reactions, DFT can provide theoretical ¹⁸O KIEs that can be compared with experimental data, thereby helping to elucidate reaction mechanisms and discriminate between competing pathways psu.edunih.govresearchgate.net. The accuracy of DFT predictions for isotopic fractionation relies heavily on the choice of exchange-correlation functionals and basis sets nih.gov.

Table 3: DFT Functionals and Basis Sets for ¹⁸O Fractionation Prediction

| Functional | Basis Set | Application | Predicted Error (‰) for ¹⁸O/¹⁶O Fractionation | Source |

| B3LYP | 6-311+G(d,p) | ¹⁸O/¹⁶O fractionation between CO₂(g) and H₂O(g) | 0.2–0.6 | nih.gov |

| X3LYP | 6-311++G(2d,p) | ¹⁸O/¹⁶O fractionation between CO₂(g) and H₂O(g) | 0.2–0.6 | nih.gov |

| DFT+U | Various | Oxygen evolution reaction pathways, TS structures | Varies based on specific application | acs.orgnih.gov |

| DFT | Pt₁₉ cluster model | Oxygen species adsorbed on Pt catalyst surfaces | Used to calculate reduced partition function ratios | researchgate.net |

Predictive Modeling of Isotopic Fractionation and Distribution

Predictive modeling, often employing mass balance techniques, is used to trace the distribution of isotopes throughout a reaction process ajsonline.org. These models integrate experimental fractionation factors or computationally derived values to predict how isotopes will partition between different phases or species. This is particularly useful in geochemistry for understanding water-rock interactions and in hydrology for tracing water sources ajsonline.orgcopernicus.org. For ¹⁸O, computational chemistry provides the foundational data for these predictive models, enabling the simulation of complex isotopic exchange reactions and fractionation processes nih.govnih.gov. For example, studies have used ¹⁸O-labeled acetate in biosynthetic pathways to trace the origin of oxygen atoms in complex molecules, demonstrating the predictive power of isotopic labeling in understanding biological transformations mdpi.com.

Sodium acetate-18O2, as a specifically labeled compound, exemplifies the utility of stable isotope labeling in chemical research. The study of ¹⁸O kinetic and equilibrium isotope effects, supported by advanced measurement techniques and computational modeling with DFT, provides unparalleled insights into reaction mechanisms, the nature of transition states, and the origins of atoms in chemical transformations. These principles are fundamental to advancing our understanding across various scientific disciplines, from organic chemistry and biochemistry to geochemistry and materials science.

Methodological Considerations and Future Directions in 18o Acetate Research

Challenges in Isotopic Labeling and Maintaining Label Integrity in Complex Matrices

The synthesis of isotopically labeled compounds like Sodium acetate-18O2 requires precise control to ensure the desired isotopic enrichment and positional specificity. A significant challenge lies in maintaining the integrity of the 18O label within complex biological matrices. During metabolic processes, isotopic exchange reactions can occur, where the incorporated 18O atoms are swapped with naturally abundant 16O atoms from the surrounding environment or other molecules. This exchange can lead to a dilution or loss of the intended isotopic signal, complicating the interpretation of tracing studies psu.edunih.govnih.gov. For instance, in microbial metabolism, enzyme activities like those involving carbon monoxide dehydrogenase can facilitate isotopic exchange at the carboxyl group of acetate (B1210297) psu.edu.

Furthermore, the extraction and analysis of labeled metabolites from biological samples must be performed meticulously to prevent degradation or unintended isotopic exchange. Sample handling protocols, such as rapid snap-freezing in liquid nitrogen, are crucial to minimize pre-analytical errors and preserve the integrity of the isotopic label researchgate.net. The choice of solvent and extraction method can also influence label stability, requiring careful optimization depending on the matrix and the specific metabolites being analyzed researchgate.net.

Comparative Analysis with Other Stable Isotope Tracers (e.g., Carbon-13, Deuterium) and Their Complementary Roles

This compound serves as a valuable tracer, but its utility is often enhanced when used in conjunction with other stable isotope tracers, such as those labeled with Carbon-13 (¹³C) or Deuterium (²H). Each isotope offers distinct advantages for tracking different aspects of metabolic pathways nih.govmdpi.comscielo.org.

Oxygen-18 (¹⁸O): When incorporated into acetate, ¹⁸O primarily tracks the fate of oxygen atoms during metabolic reactions, such as those involving hydration, oxidation, or the formation of hydroxyl groups. For example, ¹⁸O-labeled acetate has been used to elucidate the oxygen incorporation patterns in complex natural products like okadaic acid acs.orgrsc.org. Its use can provide insights into oxygen transfer mechanisms and the role of water or molecular oxygen in metabolic transformations.

Carbon-13 (¹³C): ¹³C-labeled compounds, such as ¹³C-acetate or ¹³C-glucose, are widely used to trace the flow of carbon atoms through metabolic networks. They are particularly effective for mapping carbon flux through central metabolic pathways like glycolysis and the TCA cycle nih.govmdpi.compnas.orgd-nb.info. ¹³C tracers are instrumental in metabolic flux analysis (MFA), allowing researchers to quantify the rates of metabolic reactions.

Deuterium (²H): Deuterium is often employed for kinetic studies and as an internal standard due to its mass difference and relatively low natural abundance. It can be used to monitor reactions involving hydrogen transfer or isomerizations nih.govmdpi.com.

The complementary roles of these isotopes allow for a more comprehensive understanding of metabolic pathways. For instance, combining ¹³C and ¹⁸O labeling can simultaneously track both carbon and oxygen flow, providing a richer dataset for pathway elucidation nih.gov.

Emerging Trends and Novel Applications of this compound as a Research Tool

Emerging trends in the application of this compound focus on its integration with advanced analytical technologies and its use in novel research areas. The increasing sensitivity and specificity of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have significantly improved the ability to detect and quantify ¹⁸O-labeled metabolites, even in complex biological samples nih.goviaea.org.

Novel applications are exploring the use of ¹⁸O-acetate in systems biology to understand cellular regulation and the dynamics of metabolic networks. Its ability to trace oxygen incorporation makes it useful for studying processes like photosynthesis, biological metabolism , and even the mechanisms of drug activity and metabolic pathways in medicine . Furthermore, the development of advanced computational tools for analyzing stable isotope-labeled metabolomics data is enabling more sophisticated pathway reconstruction and validation of metabolic models nih.govnih.gov. The precise labeling of molecules with ¹⁸O, as demonstrated in the synthesis of ¹⁸O-labeled RNA for kinetic studies oup.com, highlights the potential for developing new tracer methodologies.

Integration of Multi-Isotope Tracing and Omics Technologies for Comprehensive Pathway Analysis

The most significant advancements in understanding complex biological systems lie in the integration of multi-isotope tracing with various omics technologies, including genomics, transcriptomics, proteomics, and metabolomics creative-proteomics.comoup.commdpi.commdpi.comnih.gov. Stable isotope tracing, including the use of this compound, provides crucial dynamic flux information that complements the static snapshots provided by other omics data.

By combining data from stable isotope tracing experiments with high-throughput omics analyses, researchers can achieve a more holistic and comprehensive understanding of metabolic pathways and their regulation creative-proteomics.comoup.commdpi.commdpi.comnih.gov. For example, integrating ¹³C-metabolic flux analysis (¹³C-MFA) with metabolomics allows for the detailed mapping of metabolic networks and the quantification of metabolic rates, revealing how genetic or environmental changes impact cellular metabolism nih.govd-nb.infoosti.govescholarship.orgnih.gov.

This integrated approach facilitates:

Unambiguous Tracing: Stable isotopes enable the unambiguous tracking of atoms through complex metabolic networks nih.govnih.gov.

Pathway Elucidation: Combining different isotopic labels (e.g., ¹³C and ¹⁸O) can simultaneously trace multiple elements, providing deeper insights into reaction mechanisms and pathway fluxes nih.gov.

Systems-Level Understanding: Integrating flux data with transcriptomic, proteomic, and metabolomic profiles allows for the identification of regulatory nodes, feedback loops, and the interplay between different biological layers oup.commdpi.commdpi.com.

Discovery of Novel Pathways: Untargeted stable isotope tracing combined with metabolomics can reveal previously unknown metabolic pathways or connections within a biological system acs.org.

This synergistic approach is vital for deciphering the intricate biochemical basis of health and disease, identifying therapeutic targets, and advancing fields such as systems biology and synthetic biology creative-proteomics.comnih.govosti.govfrontiersin.org.

Q & A

Q. What synthetic methods are validated for preparing sodium acetate-18O₂ with isotopic purity >95%?

Sodium acetate-18O₂ is synthesized via isotopic exchange using acetic acid-18O₂ or by reacting sodium hydroxide with acetic acid enriched with ¹⁸O. For high isotopic purity (>95%), the reaction must occur under strictly anhydrous conditions to avoid back-exchange with ambient oxygen isotopes. Post-synthesis, ion-exchange chromatography is recommended to isolate the labeled product from unreacted precursors .

Q. How does isotopic labeling with ¹⁸O in sodium acetate affect its physicochemical properties?

The substitution of ¹⁶O with ¹⁸O increases molecular weight by 4 atomic mass units (AMU), altering vibrational frequencies in IR spectroscopy and mass spectral fragmentation patterns. However, solubility and crystal lattice parameters remain comparable to unlabeled sodium acetate. Researchers must adjust mass spectrometry calibration curves to account for isotopic shifts in quantitative analyses .

Q. What experimental controls are critical for tracer studies using sodium acetate-18O₂ in metabolic flux analysis?

Controls should include:

- Blank samples : To detect background ¹⁸O contamination.

- Unlabeled acetate : To distinguish isotopic incorporation from natural abundance.

- Time-resolved quenching : To halt metabolic activity at precise intervals and prevent isotopic scrambling. Isotopic enrichment should be quantified via LC-MS/MS with a detection limit ≤0.1% .

Advanced Research Questions

Q. How can sodium acetate-18O₂ resolve ambiguities in acetate metabolism pathways under anaerobic conditions?

By tracking ¹⁸O incorporation into metabolic intermediates (e.g., acetyl-CoA or citrate), researchers can differentiate between oxidative and non-oxidative pathways. For example, in Clostridium species, isotopic labeling of acetate-derived CO₂ via pyruvate:ferredoxin oxidoreductase can be monitored using gas isotope ratio mass spectrometry (GIRMS) .

Q. What statistical approaches address contradictory data in isotopic tracing experiments?

Contradictions may arise from isotopic dilution or compartmentalization. Bayesian hierarchical modeling is recommended to account for variability in tracer uptake rates. For instance, discrepancies in ¹⁸O enrichment between extracellular and intracellular acetate pools can be resolved using Markov chain Monte Carlo (MCMC) simulations .

Q. How do solvent isotope effects (SIEs) influence reaction kinetics when using sodium acetate-18O₂ in enzymatic studies?

SIEs in D₂O or H₂¹⁸O buffers alter enzymatic binding affinity (Kₘ) and turnover rates (k_cat). For acetate kinase, a 10–15% reduction in k_cat is observed in ¹⁸O-enriched buffers due to increased hydrogen-bonding strength. Parallel experiments in H₂¹⁶O and H₂¹⁸O are necessary to isolate solvent vs. substrate isotope effects .

Methodological Considerations

Q. What protocols ensure reproducibility in sodium acetate-18O₂-based NMR studies?

Q. How to validate the absence of isotopic cross-talk in multi-tracer studies combining ¹⁸O and ²H labels?

Perform control experiments with singly labeled (¹⁸O-only or ²H-only) acetates. Cross-talk is indicated if ²H signals appear in ¹⁸O-labeled samples (or vice versa). High-resolution mass spectrometry (HRMS) with a resolution >50,000 can distinguish overlapping peaks .

Data Reporting Standards

Q. What metadata must accompany sodium acetate-18O₂ datasets for public repositories?

Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.